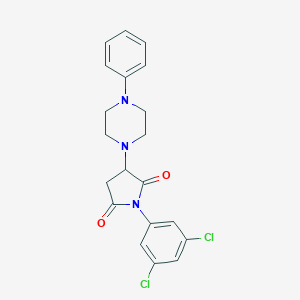

1-(3,5-Dichlorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

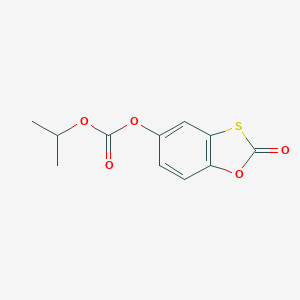

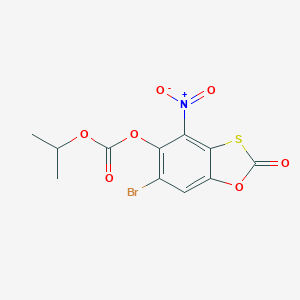

1-(3,5-Dichlorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione, also known as 3,5-DCPP, is a synthetic compound that has recently been studied for its potential applications in scientific research. 3,5-DCPP is a derivative of the piperazine family of compounds and is composed of two nitrogen atoms, two chlorine atoms, and a phenyl ring. It is an organic compound that has been studied for its ability to act as an agonist at certain serotonin receptors.

Scientific Research Applications

Versatility in Drug Discovery

Pyrrolidine-2,5-dione, as part of the compound's structure, is a versatile scaffold in medicinal chemistry, used to create bioactive molecules with target selectivity. This scaffold allows for efficient exploration of the pharmacophore space due to its sp3-hybridization and contributes to the stereochemistry and three-dimensional (3D) coverage of the molecule. Studies have shown that compounds featuring the pyrrolidine ring and its derivatives, including pyrrolizines and pyrrolidine-2,5-diones, exhibit various biological activities and can lead to novel drug candidates with different biological profiles. The ability to manipulate the stereogenicity of carbons in the pyrrolidine ring can result in different biological profiles due to varied binding modes to enantioselective proteins, highlighting its potential in the design of new therapeutics (Petri et al., 2021).

Synthesis and Reactivity

The synthesis and reactivity of compounds like diketopyrrolopyrroles, which are closely related to pyrrolidine-2,5-diones, have been extensively reviewed. These compounds are widely used as dyes in various applications, including high-quality pigments and fluorescence imaging. The synthesis methodologies and their relationship with the structure and optical properties of these compounds have been critically compared, offering insights into their broad utility and the potential for the creation of novel materials or therapeutic agents (Grzybowski & Gryko, 2015).

Bioavailability and Pharmacokinetics

A key precursor for medicinal and pharmaceutical industries, the pyranopyrimidine core, which shares synthetic similarities with pyrrolidine-2,5-diones, offers insights into broader synthetic applications and bioavailability. The review of synthetic pathways and the application of hybrid catalysts for the development of pyranopyrimidine scaffolds showcases the innovation in drug synthesis, emphasizing the role of structure in determining biological activity and potential therapeutic applications (Parmar et al., 2023).

Potential Therapeutic Applications

The exploration of phenylpiperazine derivatives, which are structurally related to the compound , has led to the identification of several drugs for treating CNS disorders. The N-dealkylation of arylpiperazine derivatives and their metabolism shed light on the pharmacological actions and potential therapeutic applications of these compounds, offering a perspective on the versatility and utility of the phenylpiperazine subunit in drug development (Caccia, 2007).

properties

IUPAC Name |

1-(3,5-dichlorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19Cl2N3O2/c21-14-10-15(22)12-17(11-14)25-19(26)13-18(20(25)27)24-8-6-23(7-9-24)16-4-2-1-3-5-16/h1-5,10-12,18H,6-9,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJKHZYOKLQZSDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC(=CC(=C3)Cl)Cl)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19Cl2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-(2-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B392863.png)

![2-(2,6-dimethylphenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione](/img/structure/B392867.png)

![(9R,10R,11S,15S)-13-(3-chloro-2-methylphenyl)-9-methyl-11,15-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(10H,13H)-dione](/img/structure/B392869.png)

![2-(4-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl]methyl}-4H-3,1-benzoxazin-4-one](/img/structure/B392871.png)

![1,8-Dibromo-17-(prop-2-en-1-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B392872.png)

![methyl 4-[(2-(2-chloro-5-iodophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]benzoate](/img/structure/B392876.png)

![2-[3-Amino-2-(4-bromobenzoyl)-4,6-dimethylthieno[2,3-b]pyridin-5-yl]-1-(4-bromophenyl)ethanone](/img/structure/B392877.png)

![Ethyl 2-({[3-cyano-4,6-dimethyl-5-(2-oxo-2-phenylethyl)-2-pyridinyl]sulfanyl}methyl)-5-hydroxy-1-benzofuran-3-carboxylate](/img/structure/B392878.png)

![4-[3-(benzyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B392879.png)

![4,4'-[(1E)-3-(4-nitrobenzyl)triaz-1-ene-1,3-diyl]bis(1,2,5-oxadiazol-3-amine)](/img/structure/B392880.png)